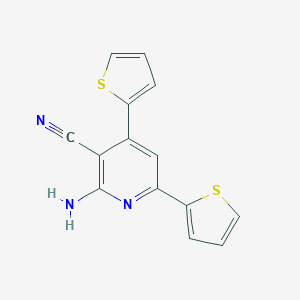
2-Amino-4,6-di(2-thienyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4,6-di-thiophen-2-yl-nicotinonitrile is a heterocyclic compound that features a nicotinonitrile core substituted with amino and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,6-di-thiophen-2-yl-nicotinonitrile typically involves multi-component reactions. One common method is the reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate in the presence of a catalyst such as tetrabutyl ammonium bromide in an aqueous medium . This method is efficient and yields the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process. The reaction conditions are optimized to ensure high yield and purity while minimizing the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,6-di-thiophen-2-yl-nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiophene oxides, while reduction can produce primary amines.
Scientific Research Applications
2-Amino-4,6-di-thiophen-2-yl-nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Amino-4,6-di-thiophen-2-yl-nicotinonitrile involves its interaction with specific molecular targets. For instance, its antiproliferative activity is linked to the inhibition of certain kinases and enzymes involved in cell division . The compound’s electronic properties also enable it to act as a fluorescent sensor, interacting with various substrates to produce measurable signals .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-diphenylnicotinonitrile: Similar in structure but with phenyl groups instead of thiophene rings.
2-Amino-6-phenyl-4-thiophen-2-yl-nicotinonitrile: Contains a phenyl group in addition to the thiophene rings.
Uniqueness
2-Amino-4,6-di-thiophen-2-yl-nicotinonitrile is unique due to the presence of two thiophene rings, which impart distinct electronic properties and reactivity compared to its phenyl-substituted analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic semiconductors and sensors .
Properties
Molecular Formula |
C14H9N3S2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-amino-4,6-dithiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H9N3S2/c15-8-10-9(12-3-1-5-18-12)7-11(17-14(10)16)13-4-2-6-19-13/h1-7H,(H2,16,17) |
InChI Key |
NMMNXFUCSNOZLW-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=CC(=NC(=C2C#N)N)C3=CC=CS3 |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=C2C#N)N)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'(3H,3'H)-spirobi[benzothiazole], 3,3'-dimethyl-](/img/structure/B344049.png)
![1,1'-Bis[2-phenyl-1,2-dihydrophthalazin-1-ylidene]](/img/structure/B344051.png)
![2,6-Bis[(4-chlorophenyl)sulfanyl]bicyclo[3.3.1]nona-2,6-diene](/img/structure/B344052.png)

![2',5'-Dibromo-1',2',3',3'a,4',5',6'a-octahydrodispiro[(1,3)-dioxolane-2,3'-pentalene-6',2''-(1,3)-dioxolane]](/img/structure/B344056.png)

![3-(3,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B344061.png)
![3-(3,4-dichlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B344062.png)
![N-(2-chlorophenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B344063.png)
![N-(4-bromophenyl)-5-ethylthieno[2,3-b]thiophene-2-carboxamide](/img/structure/B344067.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B344072.png)
![3-(4-chlorophenyl)-2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B344073.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B344075.png)
